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molecular formula C9H10Br2ClN B8399771 2-Phenyl-3,3-dibromoallylamine hydrochloride

2-Phenyl-3,3-dibromoallylamine hydrochloride

Cat. No. B8399771
M. Wt: 327.44 g/mol
InChI Key: PZVXEBAOEHHORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04454158

Procedure details

Treatment of 1,1-dibromo-2-phenyl-3-phthalimidopropene (421 mg) with hydrazine hydrate (55 mg) and methanol (6 ml) followed by 50% aqueous hydrochloric acid as described in Example 19 D gives 2-phenyl-3,3-dibromoallylamine hydrochloride (175 mg): colorless needles; m.p. 243°-244°;
Name
1,1-dibromo-2-phenyl-3-phthalimidopropene
Quantity
421 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([Br:22])=[C:3]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:4][N:5]1C(=O)C2=CC=CC=C2C1=O.O.NN.[ClH:26]>CO>[ClH:26].[C:16]1([C:3](=[C:2]([Br:1])[Br:22])[CH2:4][NH2:5])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2,5.6|

Inputs

Step One
Name
1,1-dibromo-2-phenyl-3-phthalimidopropene
Quantity
421 mg
Type
reactant
Smiles
BrC(=C(CN1C(C=2C(C1=O)=CC=CC2)=O)C2=CC=CC=C2)Br
Step Two
Name
Quantity
55 mg
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(CN)=C(Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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